3-Phenyl-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-Phenyl-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-(propan-2-yl)aniline with 3-phenyl-1,3-thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar structural features but different biological activities.
Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.
Uniqueness
3-Phenyl-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-phenyl-5-(4-propan-2-ylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-8-10-14(11-9-13)19-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12,16,19H,1-2H3 |
InChI Key |
YNSJCHASNBUDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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